2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide
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Overview
Description
Mechanism of Action
Target of Action
It is known that thiourea derivatives, to which this compound belongs, have been found to be useful ligands for the potential determination of traces of transition metals .
Mode of Action
Thiourea derivatives can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions .
Result of Action
It is known that thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate (KSCN) in acetone. The reaction proceeds as follows:
- A solution of 2-chlorobenzoyl chloride (0.01 mol) in acetone (50 cm³) is added dropwise to a suspension of KSCN (0.01 mol) in acetone (30 cm³).
- The mixture is stirred at room temperature for several hours to ensure complete reaction.
- The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, thiols, and alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: Similar in structure but with a chlorine atom on the pyridine ring instead of a methyl group.
2-hydroxy-N-(5-methylpyridin-2-yl)benzamide: Contains a hydroxyl group instead of a thiourea moiety.
Uniqueness
2-chloro-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is unique due to its specific combination of a chloro-substituted benzamide and a methyl-substituted pyridine ring. This structure allows it to form stable metal complexes and exhibit diverse biological activities .
Properties
IUPAC Name |
2-chloro-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3OS/c1-9-6-7-12(16-8-9)17-14(20)18-13(19)10-4-2-3-5-11(10)15/h2-8H,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHPCYBACHQTBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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